molecular formula C13H13NO2 B14129544 3-(2,6-Dimethoxyphenyl)pyridine

3-(2,6-Dimethoxyphenyl)pyridine

Cat. No.: B14129544
M. Wt: 215.25 g/mol
InChI Key: IBBNRNHGBYIJKY-UHFFFAOYSA-N
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Description

3-(2,6-Dimethoxyphenyl)pyridine is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyridine ring linked to a dimethoxyphenyl group, a structural motif present in various biologically active molecules and pharmaceutical intermediates. Researchers are investigating this compound as a potential building block for the development of kinase inhibitors, including compounds targeting fibroblast growth factor receptor (FGFR) pathways . The structural configuration of this molecule allows for potential interaction with various enzyme active sites, making it a compound of interest for designing novel therapeutic agents. Research applications include use as a synthetic intermediate in organic synthesis, a potential precursor for cancer research compounds, and a scaffold for developing inhibitors targeting tyrosine kinase-mediated signaling pathways . The methoxy substitutions at the 2 and 6 positions of the phenyl ring contribute to steric and electronic properties that may influence binding affinity and selectivity in biological systems. This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material according to appropriate laboratory safety protocols. For comprehensive product specifications, handling guidelines, and detailed safety information, please consult the product documentation and safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-(2,6-dimethoxyphenyl)pyridine

InChI

InChI=1S/C13H13NO2/c1-15-11-6-3-7-12(16-2)13(11)10-5-4-8-14-9-10/h3-9H,1-2H3

InChI Key

IBBNRNHGBYIJKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CN=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2,6 Dimethoxyphenyl Pyridine and Its Analogs

Direct Synthetic Approaches

Direct approaches involve the construction of the 3-arylpyridine scaffold in a convergent manner, where the key carbon-carbon bond connecting the two aromatic rings is formed, or the pyridine (B92270) ring is assembled with the aryl substituent already in place.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a premier method for the formation of C-C bonds between sp²-hybridized carbon atoms, making it exceptionally well-suited for the synthesis of biaryl compounds like 3-(2,6-Dimethoxyphenyl)pyridine. This reaction typically involves the palladium-catalyzed coupling of a halo-pyridine with an organoboron reagent.

The catalytic cycle is understood to proceed through three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net For the synthesis of this compound, the most direct route involves the coupling of a 3-halopyridine with (2,6-dimethoxyphenyl)boronic acid.

The choice of catalyst, ligand, and base is critical for achieving high yields, especially when dealing with sterically hindered coupling partners or less reactive chloro-pyridines. Modern catalyst systems often employ bulky, electron-rich phosphine ligands such as SPhos to facilitate the reaction. researchgate.net The chemoselectivity of the Suzuki reaction on polyhalogenated pyridines can be precisely controlled by exploiting the differential reactivity of C-Br, C-Cl, and C-OSO₂F bonds, allowing for the stepwise and regioselective introduction of different aryl groups. nih.gov

Table 1: Representative Suzuki-Miyaura Reaction for 3-Arylpyridine Synthesis
Reactant 1Reactant 2Catalyst SystemConditionsProductYield
3-Bromopyridine(2,6-Dimethoxyphenyl)boronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/Ethanol/H₂O, RefluxThis compoundNot Specified
5-Bromo-6-chloropyridin-3-yl fluorosulfatePhenylboronic acidPd(PPh₃)₄ / KFToluene, 100 °C, 1 h6-Chloro-5-phenylpyridin-3-yl fluorosulfate95% nih.gov
Pyridine-2-sulfonyl fluoride (PyFluor)4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Na₃PO₄Dioxane, 65 °C2-(4-Methoxyphenyl)pyridine89% nih.gov

Acid-Catalyzed Tandem Reactions for Pyridine Ring Assembly

Acid-catalyzed tandem reactions provide an efficient pathway to construct the pyridine ring from simple acyclic precursors. These reactions often proceed through a series of mechanistically distinct steps, such as condensation, addition, and cyclization, all occurring sequentially in a single reaction vessel. For instance, triflimide (HNTf₂) can act as a potent Brønsted acid catalyst to activate carbonyl groups. ymerdigital.com A possible mechanism for the synthesis of 2,4,6-triarylpyridines involves an initial aldol condensation between an aromatic aldehyde and a substituted acetophenone. The resulting enone then undergoes a Michael addition with a second equivalent of the acetophenone derivative, followed by cyclization and aromatization to furnish the pyridine ring. ymerdigital.com Adapting this methodology for this compound would require careful selection of starting materials to ensure the correct substitution pattern.

One-Pot Multicomponent Condensation Strategies

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. ymerdigital.com The Hantzsch pyridine synthesis is a classic example, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. ymerdigital.comnih.gov This reaction first produces a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the corresponding pyridine. ymerdigital.com

The synthesis of a 4-aryl-1,4-DHP using 2,6-dimethoxybenzaldehyde as the aldehyde component would place the dimethoxyphenyl group at the 4-position of the resulting pyridine. To achieve substitution at the 3-position, a modified strategy or a different MCR would be necessary. For example, the Bohlmann-Rahtz pyridine synthesis, which reacts enamines with alkynones, offers an alternative regiochemical outcome and directly yields the aromatic pyridine. core.ac.uk

Table 2: Hantzsch Dihydropyridine Synthesis with a Substituted Benzaldehyde
Aldehydeβ-DicarbonylNitrogen SourceConditionsProductYield
o-MethoxybenzaldehydeMethyl acetoacetate (2 equiv.)Ammonium (B1175870) acetatei-PrOH, Reflux, 22 h2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridineNot Specified nih.gov

Ring-Opening and Closing Cascade (ROCC) Mechanisms in Pyridine Synthesis

Ring-opening and closing cascade (ROCC) reactions represent a sophisticated strategy for rearranging molecular scaffolds to produce new heterocyclic systems. This approach has been utilized for the synthesis of substituted pyridines, where a pre-existing heterocyclic ring, such as an isoxazole, serves as a latent synthon for the pyridine core. The reaction cascade is typically initiated by the ring-opening of the isoxazole, which then undergoes intramolecular cyclization and rearrangement to form the more stable pyridine ring. This methodology allows access to substitution patterns that may be difficult to achieve through more conventional condensation or coupling reactions. organic-chemistry.org

Indirect Synthetic Pathways and Functional Group Transformations

Indirect pathways involve the initial synthesis of a substituted pyridine precursor, which is then chemically modified to introduce the desired 2,6-dimethoxyphenyl group.

Derivatization of Pyridine N-Oxides to Substituted Pyridines

The conversion of pyridine to its N-oxide dramatically alters the ring's electronic properties and reactivity. The N-oxide group activates the C-2 and C-4 positions for nucleophilic attack and the C-3 position for certain rearrangements, providing versatile handles for functionalization. wikipedia.orgscripps.edu The oxygen atom can be subsequently removed via deoxygenation to restore the pyridine ring. wikipedia.org

A particularly elegant and direct method for C-3 arylation involves the reaction of pyridine N-oxides with arynes. nih.govresearchgate.net In this transition-metal-free approach, an aryne intermediate is generated in situ from a silylaryl triflate. The pyridine N-oxide reacts with the aryne, initiating a series of rearrangements that culminates in the regioselective formation of a 3-(2-hydroxyaryl)pyridine. nih.govresearchgate.net While this provides a hydroxylated analog, the core C-3 arylation is achieved in a single, mild step.

A more traditional indirect route involves activating the N-oxide towards nucleophilic substitution. For instance, treatment of pyridine N-oxide with phosphorus oxychloride (POCl₃) yields a mixture of 2- and 4-chloropyridines. wikipedia.org These chloro-pyridines can then serve as electrophiles in a subsequent Suzuki-Miyaura cross-coupling reaction to introduce the 2,6-dimethoxyphenyl substituent. The final step is the deoxygenation of the N-oxide to yield the target 3-arylpyridine.

Table 3: Regioselective C-3 Arylation of Pyridine N-Oxide via Aryne Intermediate
Pyridine SubstrateAryne PrecursorConditionsProductYield
Pyridine N-oxideortho-(Trimethylsilyl)aryl triflateCsF, Acetonitrile, Room Temp.3-(2-Hydroxyphenyl)pyridineGood nih.govresearchgate.net

Cyclization Reactions for Fused Pyridine Heterocycles

The synthesis of fused pyridine heterocycles is a critical area of organic chemistry, leading to complex molecular architectures often found in pharmaceutically important compounds. Various cyclization strategies have been developed to construct these intricate systems, offering pathways to diverse scaffolds like furo[2,3-c]pyridines, thieno[2,3-c]pyridines, and γ-carbolines.

One effective method involves a one-pot, three-component cascade reaction. This approach utilizes aryl ketones, hydroxylamine, and internal alkynes to rapidly assemble multisubstituted isoquinolines and other fused pyridine systems. The reaction proceeds through the in-situ formation of an aryl ketone oxime, which then undergoes a rhodium(III)-catalyzed C–H bond activation and subsequent cyclization with the alkyne. acs.org This methodology is highly efficient for creating complex heterocyclic structures from readily available starting materials.

Another versatile strategy employs pyridinium 1,4-zwitterions in various formal cycloaddition reactions. These zwitterions can act as three-atom or four-atom synthons, participating in (3+3), (3+4), and (4+1) cyclizations to form six- or seven-membered heterocyclic rings. mdpi.com For instance, a catalyst-free (3+3) cyclization between pyridinium 1,4-zwitterions and specific triazoles yields 1,4-thiazine derivatives. mdpi.com Copper-catalyzed decarboxylative cascade cyclizations involving propargylic cyclic carbonates and pyridinium 1,4-zwitterionic thiolates have also been developed, producing a range of fused polyheterocyclic compounds with excellent diastereoselectivity. mdpi.comresearchgate.net In these reactions, four new bonds and four new stereocenters can be formed in a single operation. researchgate.net

Palladium-catalyzed reactions also provide a reliable route to fused systems. For example, a Pd(II)-catalyzed cross-coupling of 1-alkynes with o-iodoacetoxypyridines, followed by electrophilic cyclization, yields 2,3-disubstituted furo[2,3-b]pyridines. ias.ac.in The synthesis of the fused ring can be approached by either constructing the furan ring onto a pre-existing pyridine or building the pyridine ring onto a furan core. ias.ac.in

Cyclization Strategy Reactants Catalyst/Conditions Product Type
Three-Component CascadeAryl Ketones, Hydroxylamine, Internal AlkynesRhodium(III)Multisubstituted Isoquinolines, Fused Pyridines acs.org
Formal (3+3) CycloadditionPyridinium 1,4-zwitterions, TriazolesCatalyst-free, Reflux1,4-Thiazine Derivatives mdpi.com
Decarboxylative CascadePropargylic Carbonates, Pyridinium 1,4-zwitterionsCopper(I) Trifluoromethanesulfonate Toluene ComplexFused Polyheterocycles mdpi.com
Cross-Coupling/Cyclization1-Alkynes, o-IodoacetoxypyridinesPalladium(II)Furo[2,3-b]pyridines ias.ac.in

Strategies Involving Organometallic Reagents in C-C and C-N Bond Formation

Organometallic reagents are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in the synthesis of pyridine derivatives. These methods offer high selectivity and functional group tolerance, which are often difficult to achieve with traditional approaches.

A primary strategy involves the nucleophilic addition of organometallic reagents to N-acyl pyridinium salts, which are generated in situ by treating a pyridine with an acylating agent like an acyl chloride or chloroformate. acs.org This activation enhances the electrophilicity of the pyridine ring at the 2-, 4-, and 6-positions. acs.org The subsequent addition of an organometallic nucleophile, such as an organolithium or Grignard reagent, typically results in the formation of substituted 1,2- or 1,4-dihydropyridines. acs.orgresearchgate.net The regioselectivity of this addition is influenced by the nature of the nucleophile, the activating group, and the substituents on the pyridine ring. acs.orgresearchgate.net These dihydropyridine intermediates can then be oxidized to yield the corresponding substituted aromatic pyridines.

Site-selective metalation is another powerful technique that relies on the use of directing groups on the pyridine ring. rsc.orgscispace.com Substituents such as amido, alkoxy, carboxy, or even a halogen atom can direct a strong base (e.g., an organolithium reagent) to deprotonate an adjacent C-H bond. rsc.orgscispace.com The resulting pyridinyl organometallic species can then react with a wide range of electrophiles to introduce new C-C or C-N bonds with high regiochemical control. rsc.org

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for C-N bond formation. These reactions enable the coupling of halopyridines with amines to form aminopyridines. researchgate.net Similarly, various organometallic reagents can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to form C-C bonds, attaching alkyl, aryl, or other carbon-based fragments to the pyridine nucleus.

Methodology Organometallic Reagent Pyridine Substrate Key Transformation
Nucleophilic AdditionGrignard Reagents, OrganolithiumsN-Acyl Pyridinium SaltsFormation of dihydropyridines acs.orgresearchgate.net
Directed MetalationOrganolithiumsSubstituted PyridinesRegioselective C-H functionalization rsc.orgscispace.com
Buchwald-Hartwig AminationN/A (uses amine nucleophile)HalopyridinesC-N bond formation researchgate.net
Suzuki CouplingOrganoboron ReagentsHalopyridinesC-C bond formation

Development of Stereoselective Synthetic Routes

The development of stereoselective methods for synthesizing pyridine derivatives is crucial, as the three-dimensional arrangement of atoms is often key to the biological activity of molecules. Significant progress has been made in the catalytic and stereoselective synthesis of partially hydrogenated pyridines and pyridones through the dearomatization of pyridine derivatives. mdpi.com

One of the most direct approaches to obtaining hydropyridine derivatives stereoselectively is through the dearomatization of the pyridine ring, where the pyridine acts as an electrophile in a nucleophilic addition. mdpi.com Catalytic high stereoselective 1,4-dearomatization can produce 1,4-dihydropyridines (1,4-DHPs), which are versatile intermediates. mdpi.com These 1,4-DHPs can be subsequently oxidized to form substituted pyridines or reduced to yield piperidines, all while retaining stereochemical information. mdpi.com

The use of chiral auxiliaries or catalysts allows for enantioselective additions to the pyridine ring. For instance, the nucleophilic addition of Grignard reagents to a chiral pyridinium salt derived from 4-methoxypyridine has been shown to accomplish the stereoselective synthesis of pyridinones. nih.gov The combination of the specific nucleophile and the acylating agent is critical in determining the stereoselectivity of the addition. acs.org

Furthermore, stereoselective dearomatization can also occur when pyridine derivatives act as nucleophiles at the nitrogen atom. This approach is particularly useful for accessing N-substituted 2-pyridones, which are important structural motifs in many natural products and active pharmaceutical ingredients. mdpi.com The functionalization of N-activated pyridinium species with nucleophiles and electrophiles, often mediated by transition metals, provides a robust platform for the synthesis of a variety of pyridine and dihydropyridine derivatives with high regio- and stereoselectivity. researchgate.netacs.org

Regioselective Functionalization of the Pyridine Nucleus

Direct and regioselective functionalization of the C-H bonds of the pyridine nucleus is a highly sought-after transformation due to its atom and step economy. bohrium.com The inherent electronic properties of the pyridine ring, however, make certain positions difficult to functionalize selectively. nih.gov

The functionalization of the 2-, 3-, and 4-positions of pyridine can be achieved through the generation of highly energetic pyridine carbene (PyC) intermediates. eurekaselect.comresearchgate.net These carbenes, often generated using transition metals, can undergo various C-H bond activation methods to introduce substituents at otherwise unreactive sites. eurekaselect.comresearchgate.net

For the challenging meta-C-H functionalization (at the 3- or 5-position), strategies have been developed that temporarily convert the electron-poor pyridine into an electron-rich intermediate. One such method involves a dearomatization-rearomatization sequence, making the ring susceptible to regioselective electrophilic attack. nih.gov Another approach is a ring-opening/ring-closing sequence via Zincke imine intermediates. nih.gov These mild protocols allow for the introduction of functional groups like halogens or trifluoromethyl groups at the meta-position. nih.gov

Activation of the pyridine ring is a common strategy to control regioselectivity. The formation of N-activated pyridinium salts makes the ring more susceptible to nucleophilic attack, primarily at the 2- and 4-positions. researchgate.netdigitellinc.com The choice of activating group and nucleophile can finely tune the outcome of the reaction, often favoring the formation of 1,4-dihydropyridine derivatives. researchgate.net

Position Methodology Intermediate/Strategy Example Functionalization
C2, C3, C4Carbene-mediated C-H activationPyridine Carbene (PyC)General substitution eurekaselect.comresearchgate.net
C3, C5 (meta)Dearomatization-RearomatizationElectron-rich intermediatesHalogenation, Trifluoromethylation nih.gov
C4Minisci-type reactionRadical pathwayPhosphorylation researchgate.net
C2, C4Nucleophilic AdditionN-Activated Pyridinium SaltsAddition of organometallics researchgate.netdigitellinc.com

Chemical Transformations of the Pyridine Ring System

The pyridine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution unless strongly activated. rsc.org The presence of the electron-donating 2,6-dimethoxyphenyl group at the 3-position modulates this inherent reactivity.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: Generally, electrophilic substitution on the pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. byjus.combyjus.com Reactions such as nitration and halogenation typically require harsh conditions. byjus.com The electron-donating 2,6-dimethoxyphenyl group can partially mitigate this deactivation, but the primary sites of electrophilic attack are more likely on the activated dimethoxyphenyl ring itself.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pyridine ring makes it a suitable substrate for nucleophilic aromatic substitution, especially when a good leaving group (like a halogen) is present at the 2- or 6-positions. libretexts.org For 3-substituted 2,6-dichloropyridines, nucleophilic substitution with amines like 1-methylpiperazine (B117243) can occur at either the 2- or 6-position. The regioselectivity of this reaction is influenced by the steric bulk of the substituent at the 3-position. Bulky groups tend to direct the incoming nucleophile to the less hindered 6-position. researchgate.net While this specific reaction has not been detailed for a 3-(2,6-dimethoxyphenyl) substituent, its significant steric presence would be expected to strongly favor substitution at the C-6 position.

The mechanism for SNAr on activated aryl halides typically proceeds through a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the reaction's success.

Oxidation and Reduction Processes of Peripheral Functionalities

Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. In related thieno[2,3-b]pyridine (B153569) systems, oxidation using reagents like sodium hypochlorite (B82951) has been shown to result in unusual oxidative dimerization products rather than simple N-oxidation. acs.org Biodegradation of pyridine often starts with mono-oxygenation, highlighting the biological relevance of such oxidative processes. nih.gov

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. A notable method involves using samarium diiodide (SmI₂) in the presence of water, which can reduce pyridine to piperidine in excellent yield at room temperature. clockss.org This method has been applied to various substituted pyridines. For instance, methylpyridines and 2-phenylpyridine (B120327) are readily reduced to the corresponding piperidines. clockss.org However, functional groups on the pyridine ring can be sensitive to these conditions; chloro, amino, and cyano groups may be partially or fully eliminated during the reduction. clockss.org

Reaction TypeReagent/ConditionProduct TypeReference
ReductionSmI₂ / H₂O / THFPiperidine clockss.org
OxidationSodium HypochloriteOxidative Dimerization acs.org
N-OxidationPeroxy Acids (General)Pyridine-N-oxideN/A

Direct C-H Functionalization Strategies

Direct C-H functionalization is a powerful, atom-economical strategy for modifying aromatic systems, avoiding the need for pre-functionalized starting materials. rsc.org For pyridines, this approach is challenging due to the ring's electronic properties and the coordinating ability of the nitrogen atom, which can interfere with metal catalysts. rsc.org

Despite these challenges, methods for the direct C-H arylation of pyridines have been developed. These often employ transition-metal catalysts, such as palladium or iron, to selectively activate C-H bonds. researchgate.net While ortho- and para-functionalizations are more common, strategies for meta-selective C-H functionalization are an active area of research. nih.gov For a substrate like this compound, C-H functionalization could potentially be directed to the C-2, C-4, or C-6 positions of the pyridine ring, depending on the catalyst and directing group strategy employed. Some "transition-metal-free" methods, proceeding through radical mechanisms, have also been reported for the direct arylation of arenes with aryl halides. acs.orgresearcher.life

Reactivity Governing the Dimethoxyphenyl Substituent

The 2,6-dimethoxyphenyl group is an electron-rich aromatic ring due to the two ortho-methoxy groups, which are strong activating groups for electrophilic aromatic substitution. libretexts.org These groups direct incoming electrophiles to the para-position (C-4) and, to a lesser extent, the ortho-positions (C-3, C-5). However, the steric hindrance from the adjacent methoxy (B1213986) group and the pyridine ring can influence reactivity.

In a study involving cobalt(III) corroles with 2,6-dimethoxyphenyl substituents, it was noted that these electron-donating groups increase the electron density of the macrocycle. rsc.org The methoxy groups can also play a role in facilitating proton transfer or stabilizing intermediates in catalytic processes. rsc.org The ether linkages of the methoxy groups themselves can be subject to cleavage under harsh acidic conditions, such as with HBr or HI, to yield the corresponding dihydroxyphenyl derivative.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Understanding the precise mechanisms of these reactions requires a combination of kinetic experiments and spectroscopic analysis.

Kinetic studies, such as those performed on the reaction of 3-substituted 2,6-dichloropyridines, can reveal the order of the reaction and the factors influencing its rate. researchgate.net For example, analyzing how the reaction rate changes with different concentrations of reactants can confirm a second-order process typical of SNAr reactions. libretexts.org In studies of the atmospheric degradation of related compounds, kinetic data is used to determine reaction rate coefficients with various radicals. copernicus.org

Spectroscopic methods are indispensable for identifying intermediates and products.

NMR Spectroscopy: 2D NMR techniques, like HSQC and HMBC, are crucial for determining the exact structure of products, such as the regioselectivity in substitution reactions or the complex structures formed in oxidative dimerizations. acs.orgnih.gov In a study of a related triazolopyridine, 2D NMR was used to determine which part of the molecule entered a cyclodextrin (B1172386) cavity. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and can provide structural information through fragmentation patterns. nih.gov

FT-IR and UV-Vis Spectroscopy: These techniques are used to monitor the progress of reactions by observing the disappearance of starting material bands and the appearance of product bands. rsc.orgcopernicus.org

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful insights into reaction mechanisms that are often difficult to obtain through experimental means alone. rsc.orgtjnpr.org Density Functional Theory (DFT) is a common method used to model reaction pathways.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation barriers, which are directly related to the reaction rate. rsc.org For instance, computational studies on biaryl coupling reactions can help elucidate the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

In the context of nucleophilic aromatic substitution, computational models can predict the most likely site of attack and explain the observed regioselectivity by comparing the activation energies for different pathways. researchgate.net Similarly, for C-H activation, theoretical studies can help understand how a catalyst interacts with the substrate and identify the key bond-breaking and bond-forming steps. acs.org These computational approaches are essential for rationalizing experimental findings and for designing more efficient and selective chemical transformations. rsc.org

In Depth Structural Elucidation and Conformational Analysis

Solid-State Structural Characterization

Single Crystal X-ray Diffraction Studies of the Compound and its Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. Studies on derivatives of 3-(2,6-dimethoxyphenyl)pyridine, such as those incorporating a piperidin-4-one moiety, have been conducted to elucidate their stereochemistry. researchgate.net For instance, the crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one was determined to have a chair conformation for the central piperidine (B6355638) ring. researchgate.net

The preparation of suitable crystals for X-ray diffraction is a critical step. For some derivatives, crystals have been successfully grown using methods like slow diffusion of a non-solvent (e.g., diethyl ether) into a solution of the compound (e.g., in dichloroethane). acs.org The resulting crystallographic data reveals key parameters such as space group and unit cell dimensions. For example, a derivative of itraconazole (B105839) was found to crystallize in a monoclinic system with a C2/c space group. acs.org

Furthermore, the synthesis of novel derivatives, such as those of thiazolo-pyridine dicarboxylic acid, has led to the determination of their crystal structures. These studies have revealed different crystal systems, including monoclinic (P21 and P21/c) and triclinic (P1̅) space groups, depending on the specific derivative. nih.gov The synthesis of a congruently melting compound, Li6CuB4O10, involved solid-state reactions and subsequent single-crystal growth from a melt, allowing for the determination of its triclinic crystal structure. northwestern.edu The purity of the synthesized crystalline material is often verified by comparing the experimental X-ray powder diffraction pattern with the one calculated from the single-crystal data. northwestern.edu

Interactive Table: Crystallographic Data for Selected Pyridine (B92270) Derivatives

Compound/DerivativeCrystal SystemSpace GroupReference
2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-oneMonoclinicP2/c researchgate.net
Itraconazole Derivative 2aMonoclinicC2/c acs.org
Thiazolo-pyridine dicarboxylic acid derivative 1MonoclinicP21 nih.gov
Thiazolo-pyridine dicarboxylic acid derivative 2MonoclinicP21/c nih.gov
Thiazolo-pyridine dicarboxylic acid derivative 3TriclinicP1̅ nih.gov
Thiazolo-pyridine dicarboxylic acid derivative 4TriclinicP1̅ nih.gov
Li6CuB4O10TriclinicP1 northwestern.edu

Analysis of Molecular Conformation, Torsion Angles, and Planarity in Crystalline Structures

The conformation of a molecule, defined by the spatial arrangement of its atoms, is a key determinant of its properties. In the solid state, the conformation of this compound and its derivatives is influenced by both intramolecular and intermolecular forces.

A critical parameter in biaryl systems like this compound is the torsion angle (or dihedral angle) between the two aromatic rings. This angle is sensitive to intermolecular interactions within the crystal lattice. ias.ac.in For 3,3'-dimethoxybiphenyl, a related compound, the average torsion angle about the inter-ring C-C bond was found to be 37.5°. ias.ac.in In another example, 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine, the methoxyphenyl ring is significantly twisted out of the plane of the central pyridine ring, with a dihedral angle of 48.93(4)°. iucr.org The planarity of the individual rings is also of interest. In 3,3'-dimethoxybiphenyl, both phenyl rings are essentially planar. ias.ac.in

In more complex derivatives, such as those of thiophene-carbohydrazide-pyridine, the dihedral angles between the thiophene (B33073) and pyridine rings can vary significantly, ranging from approximately 5° to 84°, depending on the specific substitution pattern. nih.gov These variations in torsion angles highlight the conformational flexibility of such molecules. The conformation of the linker between the aromatic rings is also important. For instance, in some thiophene-carbohydrazide-pyridine derivatives, the conformation about the N=C bond is found to be in the E configuration. nih.gov

The planarity of fused ring systems is also analyzed. For a thiazolo-pyridine dicarboxylic acid derivative, the bicyclic system was found to be nearly planar, with a small dihedral angle of 4.01° between the five- and six-membered rings. nih.gov However, substituent groups, such as carboxyl groups, can be twisted out of this plane. nih.gov

Interactive Table: Selected Torsion and Dihedral Angles in Related Structures

Compound/FeatureTorsion/Dihedral Angle (°)Reference
3,3'-dimethoxybiphenyl (inter-ring torsion angle)37.5 ias.ac.in
4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine (methoxyphenyl to central pyridine)48.93(4) iucr.org
Thiophene-carbohydrazide-pyridine derivative (I) (thiophene to pyridine)21.4(2) nih.gov
Thiophene-carbohydrazide-pyridine derivative (II) (thiophene to pyridine)15.42(14) nih.gov
Thiophene-carbohydrazide-pyridine derivative (III) (thiophene to pyridine)4.97(8) nih.gov
Thiazolo-pyridine dicarboxylic acid derivative (fused rings)4.01 nih.gov

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds and for providing insights into their electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Both ¹H and ¹³C NMR are used to unambiguously confirm the identity of this compound and its derivatives. acs.orgmdpi.com The chemical shifts (δ) in the NMR spectra provide information about the chemical environment of each nucleus. For example, in various substituted nicotinonitriles, the proton signals for the pyridine and phenyl rings, as well as the methyl groups, are assigned to specific chemical shifts. mdpi.com For 2,6-dimethoxypyridine, a related structure, the proton NMR spectrum shows distinct signals for the aromatic protons and the methoxy (B1213986) protons. chemicalbook.com

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. It is particularly useful for identifying functional groups and studying hydrogen bonding. nih.govscifiniti.com In a study of nitrophthalic acid-pyridine complexes, IR spectroscopy was used to investigate the formation of intra- and intermolecular hydrogen bonds. nih.gov For 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, IR and Raman spectroscopy were used to characterize the tautomeric forms and the intramolecular hydrogen bond. scifiniti.com The stretching vibrations of carbonyl groups involved in hydrogen bonding are typically shifted to lower frequencies compared to those that are not. scifiniti.com

All newly synthesized compounds are generally characterized by a combination of these spectroscopic methods, along with mass spectrometry, to confirm their structure and purity. acs.org

Interactive Table: Representative Spectroscopic Data for Related Pyridine Structures

Compound/TechniqueKey Signals/BandsReference
6-(4-Methoxyphenyl)-2-methylnicotinonitrile (¹H NMR, CDCl₃)δ 8.03-8.01 (m, 2H), 7.87 (d, J = 8.2 Hz, 1H), 7.58 (d, J = 8.2 Hz, 1H), 7.02-7.00 (m, 2H), 3.87 (s, 3H), 2.81 (s, 3H) mdpi.com
2,6-Dimethoxypyridine (¹H NMR, CDCl₃)δ 7.445, 6.277, 3.891 chemicalbook.com
3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one (IR)~1719 cm⁻¹ (C=O, no H-bond), ~1636 cm⁻¹ (C=O, with H-bond) scifiniti.com

Investigation of Intramolecular Interactions

Characterization of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds can play a significant role in determining the conformation and properties of a molecule. In derivatives of this compound, various types of intramolecular hydrogen bonds can be observed, particularly when suitable functional groups are present.

For instance, in certain tautomers of 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, a strong intramolecular hydrogen bond is formed, as confirmed by X-ray diffraction and IR spectroscopy. scifiniti.com The presence of this bond stabilizes the particular tautomeric form. scifiniti.com

In more complex systems, such as copper(II) complexes with 2,6-pyridinedicarboxamide (B1202270) ligands, intramolecular hydrogen bonds are observed between protonated outer-sphere heterocyclic groups and the inner-sphere ligands. marquette.edumarquette.edu These interactions can influence the geometry and electronic properties of the metal complex. marquette.edu X-ray crystallographic studies of these complexes have provided detailed information on the geometry of these hydrogen bonds. marquette.edu

Analysis of Non-Covalent Interactions (e.g., C-H...π, π-π Stacking)

Non-covalent interactions, such as C-H...π and π-π stacking, are crucial in dictating the supramolecular assembly and crystal packing of aromatic molecules.

π-π stacking interactions occur between the faces of aromatic rings. The geometry of these interactions can be face-to-face or parallel-displaced. nih.gov In the crystal structure of 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine, π-π interactions are observed between the central pyridine ring and a peripheral pyridine ring of a neighboring molecule, with a centroid-centroid distance of 3.5864(6) Å. iucr.org The presence and nature of π-π stacking can be influenced by substituents on the aromatic rings. nih.gov In some cases, steric hindrance from bulky substituents can be intentionally used to suppress π-π stacking. rsc.org The analysis of crystal structures of oxadiazole derivatives has also revealed the presence of π-π interactions between the oxadiazole and pyridine rings. mdpi.com

The interplay of these various non-covalent interactions governs the final three-dimensional structure of this compound and its derivatives in the solid state.

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.govwisc.edu It is frequently employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. nih.gov

Geometry Optimization and Exploration of Potential Energy Surfaces

A crucial first step in any computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For 3-(2,6-Dimethoxyphenyl)pyridine, this would involve determining the precise bond lengths, bond angles, and, most importantly, the dihedral angles between the pyridine (B92270) and dimethoxyphenyl rings. The rotational barrier around the C-C single bond connecting the two rings would be a key feature of the potential energy surface (PES). ambeed.comnih.gov

The exploration of the PES would reveal the global minimum energy conformation as well as any local minima corresponding to other stable conformers. The relative energies of these conformers and the transition states connecting them would provide insight into the molecule's flexibility and the dynamics of its inter-ring rotation. This analysis is typically performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies: The calculation of the harmonic vibrational frequencies (IR and Raman spectra) is achieved by computing the second derivatives of the energy with respect to atomic displacements. wisc.edu This analysis helps in assigning the observed vibrational bands to specific molecular motions, such as C-H stretches, C-C ring stretches, and the characteristic modes of the methoxy (B1213986) groups. ontosight.ainih.gov For pyridine derivatives, specific bands corresponding to ring breathing and trigonal ring bending modes are of particular interest. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions are invaluable for assigning experimental NMR signals, especially for complex molecules. For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom, reflecting the electronic environment influenced by the nitrogen atom and the methoxy substituents. nih.govuni-regensburg.de

Electronic Structure and Bonding Analysis

Beyond geometry and spectra, computational methods can provide a detailed picture of how electrons are distributed within the molecule and the nature of its chemical bonds.

Atoms in Molecules (AIM) Theory for Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. nih.gov This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of chemical bonds. For this compound, AIM analysis would quantify the covalent and/or ionic character of the bonds, including the C-N bonds within the pyridine ring and the C-C bond linking the two aromatic systems. It would also be used to identify and characterize any non-covalent interactions that stabilize the molecule's conformation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a set of localized orbitals that align with the familiar concepts of Lewis structures, including bonds, lone pairs, and antibonds. researchgate.net This method provides insights into hybridization and donor-acceptor (hyperconjugative) interactions. For the target molecule, NBO analysis would detail the hybridization of the atoms and quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These interactions, particularly between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings, are crucial for understanding the molecule's stability and electronic communication between the substituent groups.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule on its electron density surface. uni-muenchen.dereadthedocs.io It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the most negative potential would be expected around the nitrogen atom of the pyridine ring due to its lone pair, making it a primary site for protonation or coordination to Lewis acids. The methoxy groups would also influence the potential map. researchgate.net

Conformational Dynamics and Rotameric Studies

The conformational landscape of biaryl compounds, such as this compound, is primarily defined by the torsional or dihedral angle between the two aromatic rings. The rotation around the C-C single bond connecting the pyridine and the dimethoxyphenyl rings is subject to steric hindrance from the ortho-substituents, in this case, the methoxy groups. This steric hindrance gives rise to a rotational barrier that governs the conformational dynamics and the stability of different rotameric states.

In a similar vein, a study on 2,6-di(pyrazin-2-yl)pyridines substituted with a dimethoxyphenyl ring at the 4-position of the central pyridine revealed that the molecule adopts a twisted conformation in the ground state. The dihedral angles between the substituted dimethoxyphenyl ring and the central pyridine ring are reported to be in the range of 33–45°. researchgate.net This deviation from planarity is a direct consequence of minimizing the steric repulsion between the hydrogen atoms on the adjacent rings.

Based on these analogous systems, it can be inferred that this compound likely exists as a set of stable, non-planar rotamers. The energy barrier to rotation around the C-C bond is expected to be significant due to the steric clash between the pyridine ring and the two ortho-methoxy groups on the phenyl ring. The most stable conformations would involve a dihedral angle that balances the steric repulsion with the electronic effects of π-conjugation between the two aromatic systems.

To provide a more quantitative, albeit illustrative, understanding, the following table presents hypothetical data for the stable rotamers of this compound based on the findings for analogous compounds.

Table 1: Hypothetical Conformational Data for this compound

RotamerDihedral Angle (°)Relative Energy (kcal/mol)
anti~1200 (most stable)
syn~60> 5

Note: The data in this table is hypothetical and extrapolated from studies on analogous compounds for illustrative purposes. Specific experimental or computational data for this compound is required for a precise characterization.

Quantitative Assessment of Aromaticity Using Computational Descriptors

The aromaticity of a molecule is a complex and multidimensional concept that can be quantified using various computational descriptors. These descriptors provide insights into the electronic structure, magnetic properties, and geometric features associated with aromatic character. For a molecule like this compound, it is insightful to assess the aromaticity of both the pyridine and the dimethoxyphenyl rings and to understand how substitution affects their aromatic character.

Commonly used computational descriptors for aromaticity include the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) values. HOMA is a geometry-based index that evaluates the bond length equalization in a ring, with a value of 1 indicating a fully aromatic system and values less than 1 indicating a decrease in aromaticity. NICS is a magnetic criterion where negative values inside a ring are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity.

While a dedicated computational study on the aromaticity of this compound is not available, we can infer its properties from studies on substituted pyridines and related aromatic systems. Research on the aromaticity of various aromatic amino acids has demonstrated the utility of HOMA and NICS indices in quantifying the aromatic character of their constituent rings. nih.gov Furthermore, comprehensive studies on the acidity of 3-substituted pyridines have shown how different substituents can influence the electronic properties and, by extension, the aromaticity of the pyridine ring. mdpi.com

The introduction of the bulky and electron-donating 2,6-dimethoxyphenyl group at the 3-position of the pyridine ring is expected to have a modest impact on the aromaticity of the pyridine ring itself. The steric hindrance will likely force the rings out of planarity, which could slightly reduce the π-conjugation between them. However, the inherent aromaticity of both the pyridine and the benzene (B151609) rings should be largely preserved.

The following table provides expected ranges for HOMA and NICS(0) values for the individual rings in this compound, based on values reported for similar structures in the literature.

Table 2: Expected Aromaticity Indices for this compound

RingHOMANICS(0) (ppm)Aromaticity
Pyridine0.85 - 0.95-8 to -12Aromatic
2,6-Dimethoxyphenyl0.90 - 0.98-9 to -13Aromatic

Note: The values in this table are estimations based on computational studies of analogous substituted pyridines and phenyl derivatives. They serve as a qualitative guide to the expected aromatic character of the rings in this compound.

Coordination Chemistry and Ligand Design Principles

Design and Synthesis of 3-(2,6-Dimethoxyphenyl)pyridine-Based Ligands

The synthesis of pyridine (B92270) derivatives can be achieved through various established organic chemistry methodologies. Classical methods such as the Hantzsch condensation, which involves the reaction of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt, provide a versatile route to substituted dihydropyridines that can be subsequently oxidized to the corresponding pyridine. researchgate.net More modern approaches include metal-free annulation strategies, such as the [3+3] annulation between enamines and β,β-dichloromethyl peroxides, which allow for the efficient assembly of polysubstituted pyridines under mild conditions. mdpi.com

The design of ligands based on this compound often extends to more complex structures like terpyridines and corroles. For instance, incorporating the 2,6-dimethoxyphenyl group at the meso-positions of a corrole (B1231805) macrocycle is a design strategy aimed at tuning the electronic properties of the resulting metal complex. rsc.org The electron-donating nature of the dimethoxyphenyl groups can increase the electron density at the metal center, which is beneficial for certain catalytic applications. rsc.org Furthermore, the bulky nature of this substituent can provide steric shielding and influence the geometry and stability of the final complex. rsc.org The synthesis of such complex ligands involves multi-step procedures, often starting from fundamental building blocks like 2-acetylpyridine (B122185) and substituted aldehydes. rsc.org

Metal Complexation Studies

The coordination of this compound and its derivatives to various metal ions has been a subject of extensive research. These studies are crucial for understanding the structure-property relationships that govern the performance of these complexes in various applications.

The synthesis of transition metal and lanthanide complexes with pyridine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. rsc.orgnih.gov For example, cobalt(III) corrole complexes bearing 2,6-dimethoxyphenyl substituents have been synthesized and characterized. rsc.org The characterization of these new compounds is comprehensive, utilizing techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to unambiguously determine their structure and purity. rsc.orgacs.org

Similarly, lanthanide complexes with pyridine-dicarboxylic acid ligands have been prepared through hydrothermal methods, resulting in three-dimensional framework structures. researchgate.netconsensus.app While not containing the specific this compound ligand, these studies illustrate the general principles of complex formation with functionalized pyridines and lanthanide ions, often resulting in high coordination numbers and intricate network structures. researchgate.netconsensus.app

The coordination of pyridine-based ligands to a metal center typically occurs through the nitrogen atom of the pyridine ring. wikipedia.orgresearchgate.net In more complex ligands like terpyridines or corroles, multiple nitrogen atoms coordinate to the metal, acting as tridentate or tetradentate ligands, respectively. rsc.orgnih.gov

The geometry of the resulting metal complex is highly dependent on the nature of the metal ion, the ligand, and other coordinating species. For a (triphenylphosphine)cobalt(III) corrole complex featuring a 2,6-dimethoxyphenyl substituent, single-crystal X-ray diffraction revealed a square pyramidal geometry. rsc.org In this structure, the cobalt ion is situated slightly above the plane of the four coordinating nitrogen atoms of the corrole ring. rsc.org Other common geometries for transition metal pyridine complexes include octahedral and tetrahedral arrangements. wikipedia.org Lanthanide complexes, due to their larger ionic radii, can exhibit higher coordination numbers, leading to geometries such as a distorted tricapped triangular prism. nih.gov

The stability of metal complexes is a critical parameter, especially for applications in catalysis where the catalyst must endure the reaction conditions. The stability of complexes with bivalent transition metals often follows the Irving-Williams series. nih.gov Electrochemical studies, such as cyclic voltammetry, can provide insights into the stability of different oxidation states of the metal center and the influence of the ligand on redox potentials. nih.gov

Ligand exchange processes are fundamental to the function of many catalysts. In some systems, the coordination of a ligand is dynamic and reversible. For example, studies on rhodium(II)-based metal-organic polyhedra (MOPs) have shown that ligands coordinated to the axial sites of the metal clusters can be exchanged. researchgate.netcore.ac.uk This dynamic coordination allows for the catalyst to be solubilized for homogeneous catalysis and then precipitated for recovery and reuse by exchanging the solubilizing ligand for a bridging one. researchgate.netcore.ac.uk This demonstrates that a coordinating ligand does not necessarily inhibit catalytic activity if the bond is sufficiently labile to allow for substrate access to the catalytic site. researchgate.netcore.ac.uk

Application in Catalysis

The unique properties of metal complexes derived from this compound and related ligands have led to their exploration in various catalytic processes.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. Cobalt(III) corrole complexes bearing electron-donating 2,6-dimethoxyphenyl groups have been investigated as electrocatalysts for the reduction of carbon dioxide (CO₂) to carbon monoxide (CO). rsc.org These electron-rich complexes facilitate the catalytic cycle, showing moderate Faradaic efficiencies for CO production. rsc.org The study highlighted the importance of fine-tuning the redox potentials of the catalyst to achieve good activity. rsc.org

The table below summarizes the catalytic performance of a series of cobalt(III) corrole complexes in the electrochemical reduction of CO₂.

CatalystE1/2 vs Fc+/0 (V)Applied Potential (V)FECO (%)FEH₂ (%)
1a (electron-withdrawing)-1.86-2.2<1<1
1b (mixed substituents)-1.96-2.2311.7
1c (electron-donating)-2.20-2.4331
1d (no meso-substituents)-2.12-2.437<1
Data sourced from electrochemical studies on Co(III) corrole complexes. rsc.org FE denotes Faradaic Efficiency.

Other related pyridine-based systems have also shown promise in homogeneous catalysis. For instance, a terpyridine-based iron complex has been reported as a catalyst for the reduction of O₂ to H₂O. nih.gov Furthermore, rhodium(II)-based MOPs, functionalized with pyridine-like imidazole (B134444) ligands, have demonstrated catalytic activity in styrene (B11656) aziridination and cyclopropanation reactions, showcasing the potential for these systems to be used as recyclable homogeneous catalysts. researchgate.netcore.ac.uk

Mechanistic Investigations of Catalytic Cycles

A thorough search has yielded no specific studies detailing the mechanistic pathways of catalytic cycles where this compound acts as a critical ligand. Research in catalysis often focuses on ligands that can fine-tune the electronic and steric properties of a metal center to optimize a reaction. For instance, related studies on cobalt corrole complexes bearing 2,6-dimethoxyphenyl groups have been investigated for the electrochemical reduction of CO2. nih.gov In these cases, the electron-donating nature of the dimethoxyphenyl group was found to be crucial for catalytic activity. nih.gov However, specific mechanistic data, including the isolation or spectroscopic observation of intermediates involving this compound in a catalytic loop, remains absent from the current body of scientific literature.

Ligand Tuning for Enhanced Catalytic Performance and Selectivity

The principle of ligand tuning involves systematically modifying a ligand's structure to improve a catalyst's activity, selectivity, and stability. This often involves altering substituent groups on a core scaffold. While this is a fundamental strategy in catalyst development, there are no available research articles that specifically document the tuning of the this compound ligand for enhanced catalytic performance.

For comparison, studies on other pyridine-based ligands, such as pyridine(diimine) iron complexes, demonstrate how modifications to the ligand framework influence catalytic C-H borylation. nih.gov These studies provide insight into how catalyst deactivation pathways can be identified and mitigated through ligand design. nih.gov However, such detailed investigations have not been published for this compound itself.

Supramolecular Architectures and Metal-Organic Frameworks Incorporating Pyridine Units

The formation of supramolecular assemblies and metal-organic frameworks (MOFs) relies on the predictable coordination of organic ligands to metal centers. Pyridine and its derivatives are common building blocks in this field due to the directional coordination of the nitrogen atom.

Despite the suitability of pyridine-based ligands for constructing such architectures, a review of the literature reveals no published examples of supramolecular structures or MOFs that specifically utilize this compound as the organic linker. Research in this area includes MOFs built from other functionalized pyridines, such as pyridine-2,6-dimethanol and 3-pyridin-4-yl-benzoic acid, which form diverse 2D and 3D networks with various metal ions. The steric bulk of the 2,6-dimethoxyphenyl group in the target compound could potentially lead to unique framework topologies, but this remains a hypothetical consideration in the absence of experimental data.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices (e.g., Hole-Transporting Materials for OLEDs)

Pyridine-containing molecules are integral to the development of organic light-emitting diodes (OLEDs), serving as emitters, host materials, and charge transporters. In the context of charge transport, pyridine (B92270) derivatives have been successfully designed as hole-transporting materials (HTMs), which facilitate the efficient injection and movement of positive charge carriers (holes) from the anode to the emissive layer of the device.

A successful design strategy involves integrating the pyridine core with other electroactive moieties. For instance, a series of functional pyridine-appended pyrene derivatives has been developed and studied as HTMs. acs.orgnih.gov In these molecules, the pyrene unit acts as a donor and the pyridine as an acceptor. acs.org The performance of these materials is influenced by substituents on the pyridine ring, which can modify their thermal stability and energy levels. acs.org For a material to function effectively as an HTM, its Highest Occupied Molecular Orbital (HOMO) energy level must be well-matched with the work function of the anode (like indium tin oxide, ITO) and the HOMO of the light-emitting layer to ensure efficient hole injection. acs.orgnih.gov

Research on pyrene-pyridine integrated HTMs has shown that these materials can lead to OLEDs with stable performance and low efficiency roll-off at high brightness. nih.gov The introduction of varied functional groups, such as methoxy (B1213986) (-OMe), methyl (-Me), and bromo (-Br), allows for the tuning of electro-optical properties. acs.org Devices fabricated with these novel HTMs have demonstrated high luminance and, in some cases, an "efficiency roll-up" phenomenon, where efficiency increases at higher luminance levels. nih.gov

HTM CompoundMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (EQE) (%)Efficiency Roll-Off (1000 to 10,000 cd/m²)
Py-Br1730022.49.07%
Py-MeN/AN/AN/ARoll-up
Py-03N/AN/AN/ARoll-up

While specific data for 3-(2,6-Dimethoxyphenyl)pyridine as an HTM is not yet prevalent, its structure is promising. The electron-donating nature of the two methoxy groups on the phenyl ring would increase the electron density of the molecule, which is a desirable characteristic for hole-transporting (p-type) materials. This could potentially raise the HOMO energy level for better alignment with standard anodes and emissive layers.

Development of Fluorescent Probes and Chemical Sensors

The pyridine ring is a common structural motif in fluorescent probes and chemosensors due to its ability to coordinate with analytes and participate in various photophysical processes. mdpi.com Pyridine-based sensors have been developed for a wide range of targets, including metal ions, anions, and neutral molecules. mdpi.combenthamscience.com

Pyridine derivatives have been engineered to detect toxic heavy metal ions such as Pb²⁺, Cu²⁺, Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.comresearchgate.netresearchgate.net They have also been employed as optical sensors for organic molecules, with applications in detecting benzene (B151609), gasoline adulteration, and nitroaromatic explosives. mdpi.comnih.gov The versatility of the pyridine scaffold allows for the creation of highly selective and sensitive sensors that signal the presence of an analyte through a change in fluorescence intensity or color. researchgate.netresearchgate.net

Pyridine Derivative ClassTarget AnalyteSensing MechanismFluorescence Response
Imine-linked PyridinePb²⁺ChelationTurn-on
Pyridine Schiff BaseCd²⁺PET / CHEFTurn-on
Pyridine-constrained bis(triazole)Zn²⁺CHEFTurn-on
Pyridine-functionalized Schiff base2,4,6-Trinitrophenol (TNP)PET / RETTurn-off
CF₃-Substituted PyridinesLipid DropletsAIEImaging Agent

The this compound compound possesses key features for sensor applications. The nitrogen atom of the pyridine ring can act as a binding site for metal ions or a protonation site for pH sensing, while the dimethoxyphenyl group can be part of the fluorophore system and modulate the electronic properties.

The design of effective pyridine-based fluorescent probes hinges on the strategic combination of a recognition unit (receptor) and a signaling unit (fluorophore). The pyridine ring itself can serve as both part of the fluorophore and the recognition site. Key design principles include:

Donor-Acceptor (Push-Pull) Systems: Many fluorescent probes are designed with a "push-pull" architecture, consisting of an electron-donating group (donor) and an electron-withdrawing group (acceptor) connected by a π-conjugated system. This arrangement often leads to intramolecular charge transfer (ICT) upon photoexcitation, resulting in fluorescence that is highly sensitive to the local environment's polarity.

Chelation Sites: The nitrogen atom of the pyridine ring is an excellent coordination site for metal ions. benthamscience.com By incorporating other donor atoms (e.g., oxygen, sulfur, or other nitrogens) in proximity, a chelating cavity can be created. This selective binding to a target ion is a common strategy for achieving high selectivity. mdpi.com

Modulation of Photophysical Processes: The design aims to control fluorescence signaling mechanisms. The binding of an analyte can trigger or inhibit processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Chelation-Enhanced Fluorescence (CHEF), leading to a detectable "turn-on" or "turn-off" response. rsc.orgnih.gov

Aggregation-Induced Emission (AIE): Some fluorophores are designed to be non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. nih.govmdpi.com This AIE effect is valuable for imaging applications in aqueous media, as the probes can light up when accumulating in specific cellular compartments like lipid droplets. nih.govmdpi.com

The response of a pyridine-based sensor is governed by specific photophysical mechanisms initiated by the analyte binding event.

Chelation-Enhanced Fluorescence (CHEF): In many sensors, the free ligand is weakly fluorescent due to quenching processes like PET from the receptor to the fluorophore. Upon binding a metal ion, the receptor's electrons are engaged in coordination, which suppresses the PET process and restores the fluorophore's emission, causing a "turn-on" signal. rsc.orgtandfonline.com This is a common mechanism for detecting metal ions like Zn²⁺ and Cd²⁺. rsc.orgtandfonline.com

Photoinduced Electron Transfer (PET): This mechanism involves electron transfer between the receptor and the excited fluorophore. In a "turn-off" sensor, the fluorophore's fluorescence is quenched by electron transfer to the analyte (e.g., an electron-deficient nitroaromatic compound). nih.gov Conversely, in a "turn-on" PET sensor, the analyte binding inhibits a pre-existing quenching pathway. rsc.org

Intramolecular Charge Transfer (ICT): Probes with donor-acceptor structures exhibit ICT. The binding of an analyte can alter the electron-donating or -withdrawing strength of the receptor, leading to a shift in the emission wavelength or a change in intensity. This mechanism is sensitive to solvent polarity and binding events. nih.gov

pH Sensing: The lone pair of electrons on the pyridine nitrogen atom makes it a Brønsted base. In acidic conditions, the nitrogen can be protonated. This protonation alters the electronic properties of the entire molecule. For a fluorescent pyridine derivative, this can lead to significant changes in absorption and emission spectra, allowing it to function as a pH indicator. The fluorescence of some imidazo[1,2-a]pyridine derivatives, for example, is preserved in acidic solutions but can be suppressed or altered at very high or low pH values. nih.gov

Integration into Polymeric Materials and Copolymers

Incorporating pyridine moieties into polymer backbones is a strategy to create advanced materials with enhanced thermal stability, solubility, and specific functionalities like fluorescence or metal-binding capabilities. The rigidity and high thermal stability derived from the pyridine's aromaticity make it an attractive component for high-performance polymers. researchgate.net

Pyridine units have been successfully integrated into various polymer architectures:

Pyridine-Containing Polyimides: Polyimides are known for their exceptional thermal and mechanical properties. Introducing pyridine rings into the polymer backbone can improve solubility in common organic solvents without compromising thermal stability, which is a significant advantage for processability. researchgate.net

Grafted Copolymers: Pyridine derivatives can be grafted onto existing polymer chains. For example, 2-amino, 3-cyanopyridine units have been grafted onto poly(styrene-maleic acid) copolymers. mdpi.com This modification can impart new properties, such as fluorescence and improved thermal stability, to the base polymer. mdpi.com The resulting materials have potential applications in functional coatings and smart materials.

The structure of this compound, with its reactive pyridine ring, makes it a candidate for incorporation into polymers either as a monomer in polycondensation reactions or as a pendant group grafted onto a polymer backbone.

Analytical Applications (e.g., Monitoring Photopolymerization Processes)

Fluorescence-based techniques offer a sensitive and non-invasive method for real-time monitoring of chemical processes, including photopolymerization. nih.gov Pyridine derivatives, particularly those whose fluorescence is sensitive to changes in the microenvironment, have been developed as molecular probes for this purpose using the Fluorescence Probe Technique (FPT). nih.govrsc.org

During polymerization, the viscosity and polarity of the medium change significantly as liquid monomers are converted into a solid polymer network. A fluorescent probe dispersed in the monomer formulation will experience these changes, which can affect its fluorescence emission spectrum in several ways:

Intensity Changes: The quantum yield of the probe may increase as the viscosity of the medium rises, restricting non-radiative decay pathways.

Spectral Shifts (Solvatochromism): For probes exhibiting ICT, the change in polarity from monomer to polymer can cause a shift in the maximum emission wavelength.

By monitoring these fluorescence changes over time, one can track the kinetics and progress of the polymerization reaction in real time. rsc.org Studies have shown that derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile are highly sensitive fluorescent sensors for monitoring both free-radical and cationic photopolymerization processes. nih.gov In some cases, these pyridine compounds can also act as co-initiators, accelerating the polymerization process, thus serving a dual role. nih.gov While this compound itself has not been reported for this specific application, its potential as a fluorophore suggests it could be investigated as a molecular sensor for monitoring polymerization, provided its fluorescence is sensitive to changes in viscosity and polarity.

Future Research Directions and Emerging Paradigms

Development of Next-Generation Synthetic Methodologies

The creation of polysubstituted pyridines, including 3-(2,6-dimethoxyphenyl)pyridine, is a cornerstone of organic chemistry. mdpi.com Future research is focused on developing more efficient and versatile synthetic strategies that offer high yields, broad substrate scope, and excellent functional group tolerance under mild conditions. mdpi.com

One promising avenue is the advancement of metal-free annulation reactions. mdpi.com These methods, which avoid the use of transition metal catalysts, are attractive for their practicality and potential for rapid construction of complex pyridine (B92270) scaffolds. mdpi.com Another area of intense investigation is the use of highly reactive pyridyne intermediates. While challenges in controlling regioselectivity have historically limited their widespread use, recent breakthroughs in understanding aryne distortion are paving the way for the development of 3,4-pyridynes as valuable building blocks for assembling highly functionalized pyridine structures that are otherwise difficult to access. nih.gov

Furthermore, the development of chemoselective cross-coupling reactions using novel activating groups is a key focus. For instance, heteroaryl fluorosulfates have demonstrated distinct reactivity in palladium-catalyzed Suzuki reactions, allowing for the stepwise and controlled synthesis of polysubstituted pyridines. nih.gov This level of control is crucial for creating tailored molecules like this compound with specific functionalities for advanced applications.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

Understanding the inherent reactivity of this compound is paramount for its application in novel chemical transformations. The pyridine ring's weak basicity and the electronic influence of the 2,6-dimethoxyphenyl substituent create a unique chemical environment ripe for exploration.

Future work will likely focus on leveraging the pyridine nitrogen for novel coordination chemistry. The ability of the pyridine moiety to act as a ligand for metal centers opens up possibilities for creating new coordination polymers (CPs) with diverse architectures and dimensionalities. nih.gov The steric hindrance provided by the dimethoxyphenyl group could influence the resulting supramolecular structures, leading to materials with unique properties for applications such as gas storage or catalysis. nih.gov

Moreover, researchers are investigating methods to selectively functionalize the pyridine ring. The development of regioselective reactions on the pyridine core, guided by computational models of aryne distortion, will enable the introduction of additional functional groups, thereby expanding the chemical space accessible from this compound. nih.gov This will allow for the fine-tuning of its electronic and steric properties for specific applications.

Integration of Advanced Computational Modeling for Predictive Material Design

The integration of computational methods is revolutionizing materials science, enabling the in silico design and prediction of material properties before their synthesis. mit.edunih.gov For this compound, advanced computational modeling will be instrumental in accelerating the discovery of new materials with desired functionalities.

Key areas of computational focus include:

Molecular Modeling: Techniques like molecular dynamics and multiscale modeling can be used to simulate the behavior of materials derived from this compound at an atomic level. mit.edu This allows for the prediction of properties such as mechanical strength, thermal stability, and electronic conductivity.

Machine Learning and Artificial Intelligence: AI and machine learning algorithms can be trained on existing experimental and computational data to predict the properties of new materials. researchgate.net These data-driven approaches can rapidly screen vast numbers of potential structures, identifying promising candidates for synthesis and experimental validation. researchgate.net This can significantly reduce the time and resources required for materials discovery. researchgate.net

High-Throughput Screening: Computational workflows can be designed to systematically evaluate the potential of this compound derivatives in various applications. nih.gov For example, high-throughput molecular docking could be used to identify potential therapeutic candidates. nih.gov

By leveraging these predictive models, researchers can move towards a more intelligent and efficient approach to material design, where desired properties are specified, and computational tools guide the synthesis of the optimal material. mit.eduyoutube.com

Expanding the Scope of Applications in Novel Material Systems

The unique combination of a pyridine core and a dimethoxyphenyl substituent makes this compound a versatile building block for a wide range of novel material systems.

Furthermore, the electronic properties of this compound make it a candidate for use in organic electronic materials . By incorporating it into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Computational modeling will be crucial in designing molecules with optimized electronic properties for these applications.

The development of "smart" and tunable materials is another promising area. mit.edu By incorporating this compound into polymer backbones or as a functional side group, materials that respond to external stimuli such as pH, light, or temperature could be created.

Q & A

Basic: What are the common synthetic routes for preparing 3-(2,6-dimethoxyphenyl)pyridine, and how are intermediates characterized?

The synthesis often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the 2,6-dimethoxyphenyl group to the pyridine ring. For example, palladium-catalyzed coupling of halogenated pyridine derivatives with boronic acids or esters under reflux conditions in toluene/ethanol mixtures is widely used . Intermediates are characterized via NMR (e.g., confirming methoxy proton signals at δ 3.8–4.0 ppm) and mass spectrometry (e.g., molecular ion peaks matching expected m/z values). Purity is assessed using HPLC or silica-gel chromatography .

Advanced: How can researchers optimize reaction conditions to minimize byproducts in this compound synthesis?

Byproducts often arise from incomplete coupling or dehalogenation. Optimization strategies include:

  • Catalyst screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos .
  • Temperature control : Lowering reaction temperatures to reduce side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve yields compared to toluene .
  • Additives : Using K₂CO₃ as a base enhances boronic acid activation .
    Advanced monitoring via LC-MS or in situ IR helps track reaction progress and identify byproducts early .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Methoxy groups (δ ~3.8–4.0 ppm in ¹H; δ ~55–60 ppm in ¹³C) and pyridine ring protons (δ ~7.0–8.5 ppm) confirm substitution patterns .
  • High-resolution MS : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₃H₁₃NO₂: 223.0974 vs. 223.0970) .
  • IR spectroscopy : C-O stretches (1250–1050 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments of derivatives?

X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry. For example, in related dimethoxyphenyl compounds, crystallography confirmed threo vs. erythro diastereomers by analyzing dihedral angles between methoxy and aromatic planes . This is critical when NMR data is inconclusive due to overlapping signals or symmetry .

Basic: What biological activities are associated with this compound derivatives?

Derivatives exhibit anticancer (e.g., chalcone hybrids inducing G2/M cell cycle arrest ), enzyme inhibitory (e.g., tyrosinase inhibition via copper chelation ), and neuroprotective properties (e.g., α7 nicotinic receptor agonism ). Activity depends on substituents: electron-donating groups (e.g., methoxy) enhance binding to hydrophobic enzyme pockets .

Advanced: What mechanistic insights explain contradictory bioactivity data across studies?

Discrepancies may arise from:

  • Cell line variability : Melanoma vs. breast cancer models show differential sensitivity to chalcone derivatives .
  • Assay conditions : Tyrosinase inhibition is pH-dependent; deviations from pH 6.8 alter IC₅₀ values .
  • Metabolic stability : Ethoxymethyl substituents in derivatives like BMS-986224 improve half-life in hepatic microsomes, affecting in vivo outcomes . Validate findings using orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity ).

Basic: What safety precautions are required when handling this compound?

  • Personal protective equipment : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (irritation reported in analogues ).
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can degradation products of this compound be identified and quantified?

  • Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions.
  • HPLC-MS/MS : Detect degradants like demethylated products or ring-opened fragments .
  • Stability-indicating methods : Validate assays to distinguish parent compound from impurities (e.g., column: C18, mobile phase: acetonitrile/water gradient) .

Advanced: What strategies improve enantiomeric purity in asymmetric syntheses of chiral derivatives?

  • Chiral ligands : Use phosphine-oxazoline ligands (e.g., ZJ-0168) for asymmetric hydrogenation, achieving >99% ee .
  • Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • Kinetic resolution : Optimize reaction time to favor one enantiomer .

Basic: What computational tools predict the reactivity of this compound in medicinal chemistry?

  • Docking simulations : AutoDock Vina models interactions with targets like DYRK1A kinase (PDB: 5ZTN) .
  • DFT calculations : Predict electrophilic substitution sites (e.g., C4-position on pyridine) using Gaussian .
  • QSAR models : Correlate logP values with tyrosinase inhibitory activity .

Advanced: How do steric and electronic effects of substituents influence catalytic applications?

  • Steric effects : Bulky groups (e.g., tert-butyl in ZJ-0168) prevent catalyst deactivation in asymmetric couplings .
  • Electronic effects : Electron-rich dimethoxy groups stabilize transition states in Pd-catalyzed reactions, improving yields .

Basic: What analytical standards are recommended for quantifying this compound in complex matrices?

  • Reference standards : USP-certified materials (e.g., >97% purity by GC) .
  • Chromatography : Use C18 columns with UV detection at 254 nm .
  • Sample prep : Solid-phase extraction (SPE) to remove interfering biomolecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.